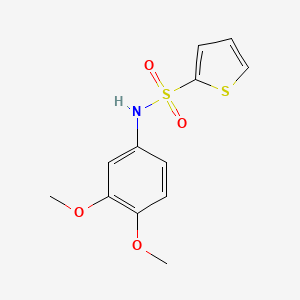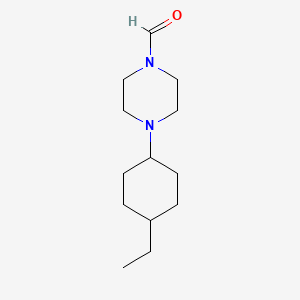
N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide
Overview
Description
N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H13NO4S2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide is 299.02860024 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
VEGFR-2 Inhibition and Anticancer Activity
N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide derivatives have been studied for their potential as VEGFR-2 inhibitors, which are crucial in controlling tumor angiogenesis. Ghorab et al. (2016) synthesized novel sulfonamides carrying the 3,4-dimethoxyphenyl moiety, testing their effectiveness against various cancer cell lines. Some compounds demonstrated significant cytotoxic activity and promising VEGFR-2 inhibition, exceeding the efficacy of the reference drug dasatinib in certain cases (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Inhibitors of Kynurenine 3-Hydroxylase
In the context of neurodegenerative diseases, derivatives of N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide have been explored as inhibitors of kynurenine 3-hydroxylase. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of this enzyme, offering potential therapeutic insights for conditions like Alzheimer's disease (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Tautomerism Studies
The study of tautomerism in sulfonamide derivatives, including those with the 3,4-dimethoxyphenyl moiety, has provided insights into molecular structure and stability. Beuchet et al. (1999) investigated the tautomerism in a 2,4-dichlorobenzenesulfonamide derivative, contributing to the understanding of molecular interactions and crystal structures (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Antituberculosis Activity
N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide derivatives have been researched for their potential in treating tuberculosis. Ghorab et al. (2017) synthesized thiourea derivatives bearing the benzenesulfonamide moiety, showing considerable antimycobacterial activity against Mycobacterium tuberculosis. This work highlighted the importance of molecular modifications to enhance therapeutic efficacy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Carbonic Anhydrase Inhibition
Compounds derived from N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide have shown effectiveness as carbonic anhydrase inhibitors. Holmes et al. (1994) synthesized a series of 4-substituted 2-thiophenesulfonamides, demonstrating significant in vitro inhibition of carbonic anhydrase II, a crucial enzyme in various physiological processes (Holmes, Lee, Wijono, Weinkam, Wheeler, & Garst, 1994).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-16-10-6-5-9(8-11(10)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJZQQRKMMRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)
![5-{[4-(acetylamino)benzoyl]amino}isophthalic acid](/img/structure/B5652602.png)
![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![1-[(4-Fluorophenyl)methyl]perimidine](/img/structure/B5652617.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)


![2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5652642.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5652644.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoxaline](/img/structure/B5652648.png)
![5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5652650.png)

